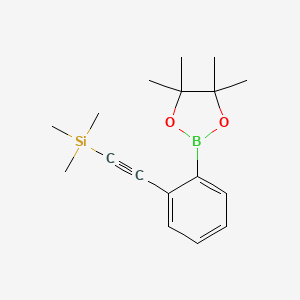

Trimetil((2-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil)etinil)silano

Descripción general

Descripción

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane is a specialized organosilicon compound featuring a boronic ester group and an ethynyl moiety[_{{{CITATION{{{_1{trimethyl({2-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ...

Synthetic Routes and Reaction Conditions:

Borylation Reaction: The compound can be synthesized through a borylation reaction involving the reaction of a phenylacetylene derivative with a boronic acid pinacol ester in the presence of a palladium catalyst.

Hydroboration: Another method involves the hydroboration of an alkyne or alkene using a borane derivative, followed by subsequent functional group modifications.

Industrial Production Methods: Industrial-scale production typically involves optimizing these synthetic routes to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Hydroboration-Oxidation: It can undergo hydroboration-oxidation to form alcohols.

Substitution Reactions: The boronic ester group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Palladium catalysts (e.g., Pd(PPh3)4)

Base (e.g., potassium carbonate)

Solvents (e.g., toluene, THF)

Temperature: Typically conducted at 50-100°C

Major Products Formed:

Biaryl compounds

Alcohols

Substituted boronic esters

Chemistry:

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: Utilized in the development of advanced materials with specific electronic and photonic properties.

Biology:

Bioconjugation: Employed in the labeling and modification of biomolecules for research and diagnostic purposes.

Medicine:

Drug Development: Potential use in the design of boronic acid-based drugs targeting various diseases.

Industry:

Catalysis: Serves as a catalyst or ligand in various industrial chemical processes.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

Este compuesto es un reactivo valioso en la síntesis orgánica, particularmente en la formación de enlaces carbono-carbono. Se usa con frecuencia en reacciones de acoplamiento de Suzuki-Miyaura , que son fundamentales para la construcción de moléculas orgánicas complejas. Esta reacción se emplea ampliamente en la síntesis de productos farmacéuticos, agroquímicos y materiales orgánicos.

Ciencia de los Materiales

En la ciencia de los materiales, el compuesto sirve como precursor para crear semiconductores dopados con boro . Al incorporar átomos de boro en la red del semiconductor, los investigadores pueden alterar significativamente las propiedades eléctricas de los materiales, lo que es esencial para el desarrollo de dispositivos electrónicos.

Catálisis

El grupo éster borónico en este compuesto puede actuar como un ligando para los metales de transición, formando complejos que se utilizan como catalizadores en varias reacciones químicas . Estos catalizadores pueden mejorar las velocidades de reacción, la selectividad y los rendimientos, lo que es beneficioso para los procesos químicos industriales.

Descubrimiento de Fármacos

En el descubrimiento de fármacos, este compuesto se utiliza para la modificación de farmacóforos con el fin de mejorar la eficacia del fármaco y reducir la toxicidad . Su capacidad para introducir boro en moléculas bioactivas lo convierte en una herramienta para desarrollar nuevos agentes terapéuticos.

Química de Polímeros

El compuesto se utiliza en química de polímeros para introducir funcionalidades de boronato en polímeros . Esta modificación puede conducir al desarrollo de polímeros con características únicas, como propiedades de autocuración o respuesta a estímulos externos.

Nanotecnología

En nanotecnología, se utiliza para sintetizar nanomateriales que contienen boro . Estos materiales tienen aplicaciones potenciales en áreas como la administración de fármacos, la imagenología y como sensores debido a sus propiedades ópticas y electrónicas únicas.

Química Analítica

Los químicos analíticos utilizan este compuesto como un agente de derivatización para detectar y cuantificar pequeñas moléculas orgánicas . El grupo boronato puede formar complejos estables con dioles y otros grupos funcionales, que se pueden detectar utilizando diversas técnicas analíticas.

Química Agrícola

Por último, en química agrícola, este compuesto se puede utilizar para crear agentes de protección de cultivos . La parte de boro puede ser crucial para la actividad de los herbicidas y plaguicidas, contribuyendo al control de plagas y enfermedades en los cultivos.

Mecanismo De Acción

Target of Action

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane, also known as 2-[(Trimethylsilyl)ethynyl]phenylboronic acid pinacol ester, is primarily used in the field of synthetic chemistry as a reagent . Its primary targets are organic compounds that undergo carbon-carbon bond formation reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane, with a halide or pseudohalide under the influence of a palladium catalyst . The result is the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane, is a key step in various biochemical pathways, particularly in the synthesis of complex organic compounds . The reaction allows for the formation of biaryl compounds, which are common structural motifs in many biologically active compounds .

Pharmacokinetics

It’s worth noting that boronic esters, such as this compound, are susceptible to hydrolysis, especially at physiological ph . This property could potentially affect the compound’s stability and bioavailability in biological systems .

Result of Action

The primary result of the action of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a palladium catalyst and a base . Additionally, the reaction is typically performed in an aqueous or mixed aqueous-organic solvent . The compound’s susceptibility to hydrolysis at physiological pH also suggests that its stability could be affected by the pH of the environment.

Análisis Bioquímico

Biochemical Properties

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis. The interaction of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane with palladium catalysts facilitates the formation of carbon-carbon bonds, making it an essential reagent in the synthesis of complex organic molecules .

Cellular Effects

The effects of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane exerts its effects through specific binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Furthermore, Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane can modulate gene expression by binding to DNA or RNA, influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

The stability and degradation of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane over time are critical factors in laboratory settings. This compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane can lead to changes in cell viability, proliferation, and differentiation. In vivo studies have also indicated that this compound can accumulate in tissues over time, potentially leading to adverse effects on organ function .

Dosage Effects in Animal Models

The effects of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane vary with different dosages in animal models. Low doses of this compound have been shown to have minimal impact on physiological processes, while higher doses can lead to significant changes in metabolic and cellular functions. Threshold effects have been observed, where a certain dosage level triggers a marked response in the organism. Additionally, high doses of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane can result in toxic or adverse effects, such as organ damage and impaired immune function .

Metabolic Pathways

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane can influence the levels of key metabolites, such as ATP, NADH, and other cofactors, thereby affecting cellular energy balance and redox status .

Transport and Distribution

The transport and distribution of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane is an important determinant of its activity and function. This compound can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Comparación Con Compuestos Similares

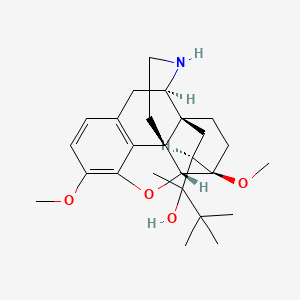

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane: Similar structure but with a different substitution pattern on the phenyl ring.

Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: Contains multiple boronic ester groups for enhanced cross-coupling efficiency.

Uniqueness:

The presence of the ethynyl group in Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane provides unique reactivity and potential for forming conjugated systems, distinguishing it from other boronic esters.

This detailed overview highlights the significance of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable tool in organic synthesis and materials science.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Propiedades

IUPAC Name |

trimethyl-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO2Si/c1-16(2)17(3,4)20-18(19-16)15-11-9-8-10-14(15)12-13-21(5,6)7/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIPMGSJOHTUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675342 | |

| Record name | Trimethyl{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-52-3 | |

| Record name | Trimethyl{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trimethyl({2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1502929.png)